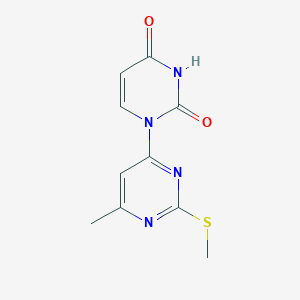

6'-methyl-2'-(methylthio)-2H-1,4'-bipyrimidine-2,4(3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” is a chemical compound with the linear formula C6H8N2OS . It has a molecular weight of 156.207 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H8N2OS . Detailed structural analysis such as NMR data or X-ray crystallography data was not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “6’-methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione” are not explicitly detailed in the available resources. The compound has a molecular weight of 156.207 .Scientific Research Applications

Early Discovery Research

6’-Methyl-2’-(methylthio)-2H-1,4’-bipyrimidine-2,4(3H)-dione: is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound is used in the initial stages of pharmaceutical research, where scientists explore its potential as a building block for more complex compounds with desirable biological activities.

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids using pyrimidine derivatives as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being evaluated for their ability to protect neuronal function and structure, which is crucial for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.

Organic Synthesis and Catalysis

The compound has been used in palladium-catalyzed Sonogashira coupling reactions, which are a cornerstone of modern organic synthesis . This process is essential for constructing carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications.

Mechanism of Action

Target of Action

It’s structurally related to methylthiouracil , which is an antithyroid preparation. Methylthiouracil acts on the thyroid gland, specifically on the formation of stored thyroid hormone, thyroglobulin .

Mode of Action

Methylthiouracil decreases the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland .

Biochemical Pathways

Based on its similarity to methylthiouracil, it might affect the thyroid hormone synthesis pathway .

Result of Action

If it acts similarly to methylthiouracil, it might lead to a decrease in the levels of thyroid hormone, thyroglobulin, in the body .

properties

IUPAC Name |

1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-6-5-7(12-9(11-6)17-2)14-4-3-8(15)13-10(14)16/h3-5H,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPJBTDXKJPUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)N2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)